molecular formula C10H10N2O6S B15209240 2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid CAS No. 91683-35-1

2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid

Cat. No.: B15209240
CAS No.: 91683-35-1
M. Wt: 286.26 g/mol
InChI Key: LJOWEGKJRBOMPM-UHFFFAOYSA-N
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Description

2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid is a sulfonic acid derivative featuring a benzofuran scaffold substituted with a nitro group at the 7-position and an amino-linked ethanesulfonic acid moiety at the 4-position. This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, material science, or as an intermediate in organic synthesis.

Properties

CAS No.

91683-35-1

Molecular Formula

C10H10N2O6S

Molecular Weight

286.26 g/mol

IUPAC Name

2-[(7-nitro-1-benzofuran-4-yl)amino]ethanesulfonic acid

InChI

InChI=1S/C10H10N2O6S/c13-12(14)9-2-1-8(7-3-5-18-10(7)9)11-4-6-19(15,16)17/h1-3,5,11H,4,6H2,(H,15,16,17)

InChI Key

LJOWEGKJRBOMPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1NCCS(=O)(=O)O)C=CO2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid can be achieved through several methods. One common approach involves the nitration of benzofuran derivatives. For instance, the nitration of benzofuran using a mixture of nitric acid and acetic acid can yield 2-nitrobenzofuran . This intermediate can then be further reacted with ethanesulfonic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis (MWI) can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Electrophilic reagents like bromine or chlorine can be employed.

Major Products Formed

    Reduction: The reduction of the nitro group can yield 2-((7-Aminobenzofuran-4-yl)amino)ethanesulfonic acid.

    Substitution: Electrophilic substitution can introduce various functional groups onto the benzofuran ring, leading to a range of derivatives.

Mechanism of Action

The mechanism of action of 2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring structure allows for interactions with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Ethane-1-Sulfonic Acid Derivatives

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
This compound 7-Nitrobenzofuran, amino linkage ~327.3 (estimated) Hypothesized: Enzyme inhibition, fluorescent probes
2-(Carbamimidoylthio)ethane-1-sulfonic acid Carbamimidoylthio (-S-C(NH)NH₂) 184.22 Pharmacopeial standards; purity testing
2-(Acetylthio)ethane-1-sulfonic acid (Mesna Related Compound A) Acetylthio (-S-COCH₃) 184.22 Pharmaceutical impurity profiling
2,2'-Disulfanediylbis(ethane-1-sulfonic acid) Disulfide bridge between two sulfonic acids 282.36 Oxidative stability studies
6:2 Fluorotelomer sulfonic acid (6:2 FTSA) Perfluorohexyl chain 426.2 (CAS 27619-97-2) Environmental contaminant; surfactant

Key Observations:

Substituent Effects on Acidity: The nitro group in the target compound likely enhances electron-withdrawing effects, increasing sulfonic acid dissociation (lower pKa) compared to alkylthio-substituted analogs like Mesna derivatives (pH 7.5–8.5 for Mesna vs. 4.5–6.0 for other sulfonic acids ). Fluorotelomer sulfonic acids (e.g., 6:2 FTSA) exhibit extreme persistence due to C-F bonds, contrasting with the hydrolytically labile nitrobenzofuran-amino linkage in the target compound .

Biological and Industrial Relevance :

  • Mesna-related compounds (e.g., 2-(Acetylthio)ethane-1-sulfonic acid) are used in pharmaceutical quality control, with strict sterility and endotoxin limits (<3 USP units/mL) .
  • The nitrobenzofuran moiety in the target compound may confer fluorescence or bioactivity, akin to benzofuran-based drugs targeting kinases or microbial enzymes.

Physicochemical and Analytical Data

Table 2: Comparative Physicochemical Properties

Property This compound (Predicted) 2-(Acetylthio)ethane-1-sulfonic acid 6:2 FTSA
Solubility Moderate in polar solvents (DMSO, water) Highly water-soluble Low aqueous solubility
Stability Sensitive to light (nitro group) Stable under refrigeration Extremely persistent
pH Range ~3.0–5.0 (estimated) 7.5–8.5 Not reported
Thermal Degradation Decomposes >200°C (nitrobenzofuran decomposition) Stable to 150°C Resists thermal breakdown

Biological Activity

2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid, a compound with significant potential in biochemical research, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and data.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C11H12N2O5SC_{11}H_{12}N_2O_5S and a molecular weight of approximately 288.29 g/mol. Its structure features a benzofuran moiety substituted with a nitro group and an aminoethane sulfonic acid group, which may influence its solubility and reactivity.

Research indicates that this compound interacts with various biological targets, potentially influencing signaling pathways involved in cellular processes. The nitro group is known to be involved in redox reactions, which may affect cellular oxidative stress responses.

Antioxidant Activity

Studies have demonstrated that this compound exhibits antioxidant properties, which are essential for mitigating oxidative stress in cells. The presence of the benzofuran structure enhances its ability to scavenge free radicals, potentially leading to protective effects against oxidative damage.

Antimicrobial Properties

Preliminary investigations suggest that this compound possesses antimicrobial activity against various pathogens. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity

Research indicates that the compound may exhibit cytotoxic effects on certain cancer cell lines. For instance, it has shown potential in inhibiting the growth of A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines.

Cell LineIC50 (µM)
A43115
Jurkat20

Case Studies

A notable study investigated the effects of this compound on pancreatic β-cells, revealing that it could modulate intracellular calcium levels and influence insulin secretion. This suggests potential applications in diabetes research.

Another case study focused on its use as a fluorescent probe for zinc ions, demonstrating high sensitivity and selectivity in biological systems. This application highlights its versatility as a tool in cellular biology.

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